Comparative Potency Against Recombinant Human IKK-2
(Rac)-PF-184 inhibits recombinant human IKK-2 (rhIKK-2) with an IC50 value comparable to its close analog PHA-408, and within a similar nanomolar range as other IKK-2 inhibitors. The data indicates its potent inhibitory activity is suitable for studies where IKK-2 blockade is required. [1]
| Evidence Dimension | Inhibition of rhIKK-2 activity |
|---|---|
| Target Compound Data | IC50 = 37 nM |
| Comparator Or Baseline | PHA-408: IC50 = 40 nM; TPCA-1: IC50 = 17.9 - 19.5 nM; IMD-0354: IC50 = 1.2 uM |
| Quantified Difference | (Rac)-PF-184 has ~1.5-fold lower potency than TPCA-1 and ~30-fold greater potency than IMD-0354 based on reported IC50 values. |
| Conditions | In vitro kinase activity assay using recombinant human IKK-2 (rhIKK-2). |
Why This Matters
Selecting (Rac)-PF-184 offers a defined potency level that is well-documented in the literature, allowing for informed experimental design and comparison with published data on other IKK-2 inhibitors.
- [1] Sommers C, et al. Novel Tight-Binding Inhibitory Factor-κB Kinase (IKK-2) Inhibitors Demonstrate Target-Specific Anti-Inflammatory Activities in Cellular Assays and following Oral and Local Delivery in an in Vivo Model of Airway Inflammation. Journal of Pharmacology and Experimental Therapeutics. 2009;330(2):377-388. View Source
